molecular formula C3H5Cl2N3OS B12512557 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride

4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride

Cat. No.: B12512557
M. Wt: 202.06 g/mol
InChI Key: MSZVVYHMUPHQES-UHFFFAOYSA-M
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Description

4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride is an organic compound with the molecular formula C3H5Cl2N3OS. This compound is known for its unique structure, which includes a thiadiazole ring substituted with an ammoniooxy group and a chlorine atom. It is a colorless crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Purification Steps: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Production of reduced thiadiazole derivatives.

    Substitution: Generation of various substituted thiadiazole compounds.

Scientific Research Applications

4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: It can inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Ammoniooxy)methyl]-1,2-dichlorobenzene chloride
  • 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride

Uniqueness

This compound is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C3H5Cl2N3OS

Molecular Weight

202.06 g/mol

IUPAC Name

(5-chlorothiadiazol-4-yl)methoxyazanium;chloride

InChI

InChI=1S/C3H5ClN3OS.ClH/c4-3-2(1-8-5)6-7-9-3;/h1H2,5H3;1H/q+1;/p-1

InChI Key

MSZVVYHMUPHQES-UHFFFAOYSA-M

Canonical SMILES

C(C1=C(SN=N1)Cl)O[NH3+].[Cl-]

Origin of Product

United States

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